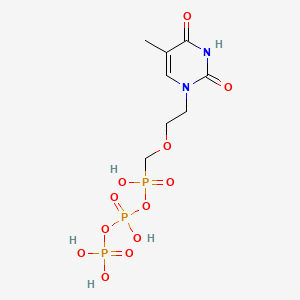
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine: is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, a pyrimidine nucleobase found in DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine typically involves the coupling of thymine with a phosphorylated ethyl groupThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, minimizing the use of expensive coupling reagents .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphoryl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic properties .
Biology: In molecular biology, this compound is used in the study of DNA replication and repair mechanisms. It acts as a substrate for various enzymes involved in nucleic acid metabolism, providing insights into the molecular processes governing genetic information .
Medicine: Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleic acid-based materials and as a reagent in biochemical assays. Its versatility and reactivity make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. Once incorporated, it can disrupt the normal function of the nucleic acids, leading to the inhibition of viral replication or cancer cell growth. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity .
Comparación Con Compuestos Similares
Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS. It is a nucleoside reverse transcriptase inhibitor.
2’-Deoxy-5-methyluridine: Another thymine analog used in various biochemical applications.
Uniqueness: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is unique due to its specific phosphorylated structure, which enhances its reactivity and potential for incorporation into nucleic acids. This structural modification distinguishes it from other thymine analogs and contributes to its diverse applications in scientific research and industry .
Propiedades
Número CAS |
130029-16-2 |
|---|---|
Fórmula molecular |
C8H15N2O12P3 |
Peso molecular |
424.13 g/mol |
Nombre IUPAC |
[hydroxy(phosphonooxy)phosphoryl]oxy-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethyl]phosphinic acid |
InChI |
InChI=1S/C8H15N2O12P3/c1-6-4-10(8(12)9-7(6)11)2-3-20-5-23(13,14)21-25(18,19)22-24(15,16)17/h4H,2-3,5H2,1H3,(H,13,14)(H,18,19)(H,9,11,12)(H2,15,16,17) |
Clave InChI |
CHOTUYXMZJBCQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


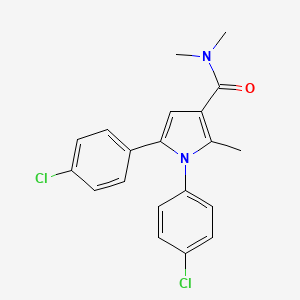

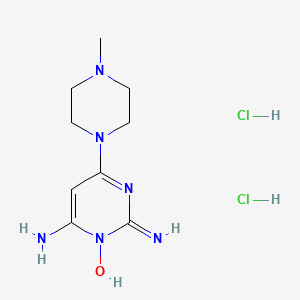
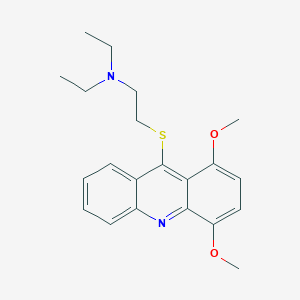
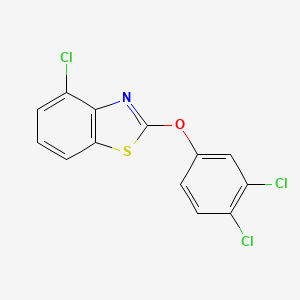


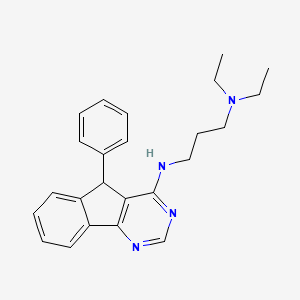

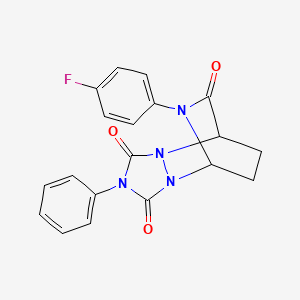

![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)
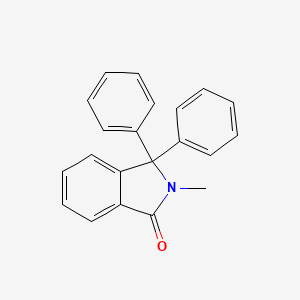
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
